BenchChemオンラインストアへようこそ!

Daidzein diglucuronide

Cross-species metabolism Phase II conjugation Translational pharmacology

Authentic daidzein-4′,7-diglucuronide reference standard for intact conjugate profiling without enzymatic hydrolysis. This human-selective phase II metabolite (0.4% urinary fraction) is chromatographically distinct from monoglucuronides and sulfoglucuronides in reversed-phase LC systems. Substitution with adjacent conjugates introduces systematic quantitative error in LC-MS/MS workflows. Essential for pharmacokinetic modeling, exposure biomarker validation, and cross-species translational studies. Ensures complete mass balance accounting and method specificity in human plasma and urine analyses where rodent models fail to produce this conjugate.

Molecular Formula C27H26O16
Molecular Weight 606.5 g/mol
Cat. No. B13842145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein diglucuronide
Molecular FormulaC27H26O16
Molecular Weight606.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C27H26O16/c28-15-12-6-5-11(41-27-21(34)17(30)19(32)23(43-27)25(37)38)7-14(12)39-8-13(15)9-1-3-10(4-2-9)40-26-20(33)16(29)18(31)22(42-26)24(35)36/h1-8,16-23,26-27,29-34H,(H,35,36)(H,37,38)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1
InChIKeyNSJKNMPSMHSBQD-MWBUVXCNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzein Diglucuronide: Phase II Metabolite Standard for Isoflavone Pharmacokinetics and Biomarker Validation


Daidzein diglucuronide (specifically daidzein-4′,7-diglucuronide; CAS 335591-27-0) is a doubly glucuronidated phase II metabolite of the soy isoflavone daidzein, belonging to the isoflavonoid O-glycoside class [1]. It is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation at both the 4′ and 7 hydroxyl positions of the daidzein aglycone scaffold. This diglucuronide represents a minor circulating species in humans but exhibits pronounced species-specific and isoform-dependent metabolic signatures that differentiate it from the predominant monoglucuronide and sulfoglucuronide metabolites [2]. As an analytical reference standard, daidzein diglucuronide enables the accurate quantification of intact conjugated isoflavone profiles without enzymatic hydrolysis, thereby preserving the native metabolic fingerprint essential for pharmacokinetic modeling, exposure biomarker validation, and cross-species translational studies.

Why Monoglucuronide and Sulfate Conjugate Standards Cannot Substitute for Daidzein Diglucuronide in Analytical Workflows


Procurement of daidzein diglucuronide cannot be replaced by structurally adjacent conjugates such as daidzein-7-O-glucuronide or daidzein-7-glucuronide-4′-sulfate due to fundamentally divergent chromatographic retention behavior, mass spectrometric fragmentation pathways, and quantitative distribution across biological matrices. In reversed-phase LC-UV-DAD systems, diglucuronidated species exhibit markedly reduced retention relative to monoglucuronides and sulfoglucuronides owing to enhanced aqueous solubility conferred by dual glucuronic acid moieties [1]. Furthermore, the isotopic dilution LC-MS/MS quantification of intact urinary conjugates reveals that diglucuronide accounts for only 0.4% of total daidzein species, compared to 54% for 7-glucuronide and 13% for monosulfates [2]. In human plasma following kinako ingestion, the diglucuronide of genistein constitutes 26.6% of total genistein metabolites, yet daidzein diglucuronide remains below primary quantification thresholds, underscoring isoflavone-specific conjugation bias that precludes cross-analyte calibration [3]. Substituting an alternative conjugate standard introduces systematic quantitative error in intact conjugate profiling and invalidates direct inter-study comparisons.

Quantitative Differentiation Evidence for Daidzein Diglucuronide Versus Comparator Isoflavone Conjugates


Species-Specific Plasma Metabolite Profile: Daidzein Diglucuronide as a Human-Selective Conjugation Signature

In a cross-species comparison using an identical soy extract and validated LC-MS methodology, the diglucuronide conjugate of genistein (genistein-4′,7-diglucuronide) constituted 34% of total plasma phase II metabolites in humans, whereas diglucuronides were below the limit of quantification in mice. In mice, monosulfates (33–41%) and monoglucuronides (30–40%) predominated, while daidzein diglucuronide was undetectable in both murine and rat plasma [1]. For daidzein specifically, the predominant human metabolites were 7-sulfo-4′-glucuronides (39–49%), with diglucuronide species representing a minor but analytically distinct fraction. This stark species divergence means that rodent models fail to recapitulate the diglucuronidation pathway observed in humans, rendering daidzein diglucuronide quantification essential for validating human-relevant isoflavone disposition in translational studies.

Cross-species metabolism Phase II conjugation Translational pharmacology

Urinary Excretion Profile: Daidzein Diglucuronide as a Minor but Diagnostic Metabolite for Intact Conjugate Profiling

Isotope dilution LC-ESI-MS/MS analysis of intact phytoestrogen conjugates in naturally incurred human urine established a quantitative distribution pattern of daidzein species. The average conjugate profile comprised 54% 7-glucuronide, 25% 4′-glucuronide, 13% monosulfates, 7% free daidzein, 0.9% sulfoglucuronides, 0.4% diglucuronide, and <0.1% disulfate [1]. The diglucuronide fraction, while representing only 0.4% of total daidzein output, is analytically indispensable for verifying complete conjugate recovery in methods employing direct urine injection without enzymatic deconjugation. Notably, the accuracy of total hydrolyzed daidzein measurement was within 12%, whereas intact conjugate quantitation lacked certified reference materials at the time of method development—a gap that procurement of authentic daidzein diglucuronide standard directly addresses. Selective enzymatic deconjugation with β-glucuronidase and mixed glucuronidase/sulfatase validated the quantitation of intact daidzein conjugates, confirming that diglucuronide is a biochemically genuine, albeit low-abundance, urinary species [1].

Biomarker validation Urinary metabolomics Isoflavone exposure assessment

Plasma Pharmacokinetic Differentiation: Diglucuronide Versus Sulfoglucuronide in Human Postprandial Metabolism

Following oral administration of kinako (baked soybean powder) to human volunteers, the area under the plasma concentration-time curve from 0 to 48 hours (AUC0–48h) revealed divergent conjugation fates between daidzein and genistein. For daidzein, daidzein-7-glucuronide-4′-sulfate (D-7G-4′S) constituted 53.3% of total daidzein metabolites, with diglucuronide (D-4′,7-diG) present at quantitatively minor levels that did not reach the reporting threshold for major metabolite classification [1]. In contrast, for genistein, genistein-4′,7-diglucuronide (G-4′,7-diG) represented 26.6% of total genistein metabolites, alongside genistein-7-glucuronide-4′-sulfate (54.0%) [1]. This isoflavone-specific diglucuronidation bias—substantial for genistein, minimal for daidzein—demonstrates that the same conjugation machinery yields vastly different product distributions depending on the aglycone substrate. Plasma total daidzein metabolites reached Cmax of 0.64 ± 0.18 μM at 4.7 ± 2.5 h, with diglucuronide comprising a fraction that, while not enumerated as a primary species, is essential for complete mass balance accounting in pharmacokinetic modeling [1].

Clinical pharmacokinetics Dietary isoflavone metabolism Plasma conjugate profiling

Biological Activity Differential: Aglycone Versus Monoglucuronide Versus Diglucuronide Estrogenic Potency

In stably transfected U2OS-ERα and U2OS-ERβ reporter gene assays, the estrogenic potency of daidzein aglycone was significantly higher than that of its corresponding monoglucuronide, daidzein-7-O-glucuronide (DG). UPLC analysis revealed that only 0.2–1.6% of glucuronide was deconjugated to aglycone in the cellular assay system, and this fractional deconjugation was sufficient to account for the observed estrogenicity upon glucuronide exposure [1]. While direct comparative data for daidzein diglucuronide in this specific assay system are not reported, the fundamental principle—that glucuronidation ablates estrogen receptor binding and that bioactivity requires prior deglucuronidation—establishes a class-level inference that diglucuronidated species would exhibit negligible direct estrogenicity until sequential enzymatic hydrolysis occurs. Notably, rat breast tissue S9 fraction exhibited approximately 30-fold higher deconjugation capacity than human breast tissue S9 fraction [1], indicating that species-specific glucuronidase activity profoundly modulates the bioactivation potential of all glucuronidated isoflavone species, including diglucuronides.

Estrogen receptor In vitro toxicology Conjugate deconjugation

Chromatographic Retention Differentiation: Diglucuronide Polar Shift Versus Monoglucuronide and Sulfoglucuronide

An HPLC-UV-DAD method developed for the simultaneous determination of 16 intact isoflavone metabolites in human plasma explicitly distinguished highly polar conjugated species including 4′,7-diglucuronides and 7-glucuronide-4′-sulfates based on differential retention behavior on a Hydrosphere C18 column (100 mm × 4.6 mm I.D., 3 μm particle size) operated at 45 °C with a 10 mM ammonium acetate/acetonitrile gradient at 1.5 mL/min [1]. The diglucuronidated species elute earlier than monoglucuronides and sulfoglucuronides due to enhanced aqueous solubility conferred by dual glucuronic acid moieties. The method achieved linear calibration (r > 0.997) over 5–5000 ng/mL with lower limits of quantification of 21.1–23.4 ng/mL and detection limits of 7.9–9.4 ng/mL for the conjugate panel [1]. Without authentic diglucuronide reference standard, the unambiguous assignment of early-eluting polar peaks to specific diglucuronide versus sulfoglucuronide species is impossible, as both conjugate classes exhibit overlapping UV absorbance at 250 nm.

Analytical method development HPLC-DAD Conjugate separation

Validated Application Scenarios for Daidzein Diglucuronide Reference Standard


Human-Specific Isoflavone Pharmacokinetic Studies Requiring Intact Conjugate Quantification

Researchers conducting human dietary intervention trials or pharmacokinetic studies with soy isoflavones must quantify intact plasma conjugates to accurately model systemic exposure. As established in Section 3, daidzein diglucuronide, while a minor species relative to sulfoglucuronides, is analytically indispensable for complete mass balance accounting in methods that bypass enzymatic hydrolysis [1]. Its inclusion as a calibration standard ensures that polar conjugate peaks are not misassigned or omitted, preventing systematic underestimation of total conjugated daidzein burden. This is particularly critical given that human plasma diglucuronide profiles differ fundamentally from rodent models, where diglucuronides are undetectable [2].

Urinary Biomarker Validation for Isoflavone Exposure Assessment

Epidemiological studies employing urinary isoflavone excretion as a biomarker of dietary soy intake require accurate quantification of the full conjugate spectrum. The 0.4% diglucuronide fraction identified in Section 3 serves as a diagnostic marker for method specificity in direct-injection LC-MS/MS workflows [3]. Laboratories validating such methods must spike urine matrices with authentic daidzein diglucuronide to confirm that early-eluting polar conjugates are recovered with acceptable precision (<10% CV) and that chromatographic resolution from the more abundant 7-glucuronide (54%) is maintained. Failure to include the diglucuronide standard compromises the semiquantitative accuracy of intact conjugate profiling.

Cross-Species Translational Metabolism Studies in Isoflavone Toxicology

Toxicologists and regulatory scientists evaluating the safety of soy isoflavones must reconcile human and rodent metabolism data. The evidence from Section 3 demonstrates that diglucuronide formation is a human-selective phase II pathway, with mice and rats producing predominantly monosulfates, disulfates, and sulfoglucuronides instead [2]. Procurement of daidzein diglucuronide enables the quantitative comparison of diglucuronidation capacity across in vitro systems (e.g., human versus rodent hepatocytes, UGT-isoform-specific microsomes) to identify the enzymatic basis for species divergence. This facilitates physiologically based pharmacokinetic (PBPK) modeling that incorporates human-relevant conjugation parameters.

In Vitro Estrogenicity Assay Quality Control and Deconjugation Artifact Mitigation

Investigators using ERα/ERβ reporter gene assays or breast cell proliferation models to assess isoflavone bioactivity must control for background deconjugation of glucuronidated species. As shown in Section 3, daidzein-7-O-glucuronide exhibits estrogenic activity solely attributable to 0.2–1.6% deconjugation to aglycone in the cellular assay system, with rat tissue exhibiting 30-fold higher deconjugation capacity than human tissue [4]. Daidzein diglucuronide standard enables the inclusion of a doubly conjugated negative control that requires sequential hydrolysis for activation, thereby providing a more stringent test of assay specificity and helping distinguish genuine conjugate bioactivity from enzymatic deconjugation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daidzein diglucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.